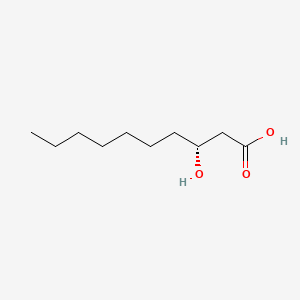

(R)-3-Hydroxydecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

478912-36-6 | |

| Record name | (R)-3-Hydroxydecanoic acid isotactic homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478912-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70415602 | |

| Record name | (3R)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxydecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19525-80-5 | |

| Record name | 3-Hydroxydecanoic acid, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9C0M293HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sample Preparation:the Primary Goal of Sample Preparation is to Isolate R 3 Hydroxydecanoic Acid from the Bulk of the Matrix, Remove Interfering Substances, and Concentrate the Analyte.

Extraction: Liquid-liquid extraction (LLE) is a widely used technique. After acidification of the sample (e.g., with HCl), the analyte is extracted into an organic solvent like ethyl acetate (B1210297). lipidmaps.org A hydrolysis step, often using a strong base like sodium hydroxide (B78521) (NaOH), is frequently included before acidification and extraction to measure the total concentration, which includes both the free acid and its esterified forms. lipidmaps.org

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent such as acetonitrile (B52724) is a common initial step to remove proteins that can interfere with the analysis. nih.gov

Derivatization: When using GC-MS, derivatization is essential. 3-hydroxy fatty acids are not sufficiently volatile for gas chromatography. shimadzu.com A derivatization step, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl and carboxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) esters and ethers. lipidmaps.org

Chromatographic Separation:

Gas Chromatography (GC): For GC-MS analysis, a capillary column, such as a HP-5MS, is typically used to separate the derivatized (R)-3-Hydroxydecanoic acid from other components. lipidmaps.org The separation is achieved by applying a temperature gradient, where the oven temperature is ramped up to elute compounds based on their boiling points and interactions with the stationary phase. lipidmaps.org

Liquid Chromatography (LC): In LC-MS/MS, reversed-phase chromatography is common, using columns like a C8 or C18. Separation is achieved with a gradient elution program, typically involving a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). pharmanueva.com

Mass Spectrometric Detection:mass Spectrometry Provides the High Selectivity and Sensitivity Required for Trace Analysis.

Internal Standards: To ensure high accuracy and precision, a stable isotope-labeled internal standard (e.g., a deuterated analogue of the analyte) is added to the sample at the beginning of the preparation process. nih.govlipidmaps.org This standard mimics the chemical behavior of the analyte through extraction and derivatization, compensating for any sample loss or variability. lipidmaps.org

Ionization and Monitoring: In GC-MS, electron impact (EI) ionization is common. nih.gov For LC-MS, electrospray ionization (ESI) is typically used. pharmanueva.com Quantification is performed using selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor and product ion transitions are monitored for the analyte and the internal standard, significantly enhancing selectivity and reducing background noise. pharmanueva.comresearchgate.net

Below is a table summarizing typical parameters for a GC-MS method developed for the analysis of 3-hydroxy fatty acids in biological samples.

| Parameter | Description |

|---|---|

| Sample Preparation | Hydrolysis (NaOH), Acidification (HCl), Liquid-Liquid Extraction (Ethyl Acetate) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |

| GC Column | HP-5MS capillary column (or equivalent) |

| Oven Program | Initial temperature of 80°C, followed by a ramp to higher temperatures |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Internal Standard | Stable isotope-labeled 3-hydroxy fatty acid |

Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pharmanueva.comijrar.com The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ijrar.comresolian.com This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. resolian.com A calibration curve is generated by plotting the response ratio (analyte/internal standard) against concentration, and a linear regression analysis is performed.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. resolian.comyoutube.com Both are typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day precision) and on different days (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrar.com

Recovery: This parameter measures the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from the biological matrix with the response of a pure standard solution of the same concentration. resolian.com

Matrix Effect: This is an assessment of the influence of co-eluting, undetected matrix components on the ionization of the target analyte in LC-MS/MS. resolian.com It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

The following table provides representative validation data for the analysis of 3-hydroxy fatty acids in serum.

| Validation Parameter | Typical Finding/Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Range | e.g., 0.1 µmol/L to 50 µmol/L |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | < 15% (< 20% for LLOQ) lipidmaps.org |

| Limit of Quantification (LOQ) | Typically in the low ng/mL or sub-µmol/L range researcher.life |

| Recovery | Consistently > 80% |

Role of R 3 Hydroxydecanoic Acid in Polyhydroxyalkanoate Metabolism and Synthesis

(R)-3-Hydroxydecanoic Acid as a Monomer Unit in Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)

This compound is a key monomeric building block for a class of biodegradable polyesters known as medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are synthesized and stored as intracellular carbon and energy reserves by a wide variety of bacteria, particularly Gram-negative species like Pseudomonas. researchgate.netkoreascience.kr Mcl-PHAs are characterized by monomer units that have a carbon chain length of 6 to 14 atoms. koreascience.krmdpi.comwestminster.ac.uk The inclusion of monomers like this compound imparts specific physical properties to the resulting polymer, such as flexibility and a lower melting point, making them elastomeric and suitable for various biomedical applications. westminster.ac.uk

The composition of the mcl-PHA polymer is highly dependent on the bacterial strain and the carbon source provided for its growth. nih.gov Several species of Pseudomonas are known to incorporate this compound into the PHA chain. For instance, the Arctic soil bacterium Pseudomonas sp. B14-6, when cultivated with fructose, produces a complex copolymer containing a significant fraction of 3-hydroxydecanoate (B1257068) (3HD). In this strain, the mcl-PHA was found to be composed of seven different monomeric units, with 3-hydroxydecanoate accounting for 33.6% of the total composition. mdpi.com This demonstrates the integral role of this compound in the structure of PHAs produced by certain microorganisms.

Table 1: Monomer Composition of PHA Produced by Pseudomonas sp. B14-6 from Fructose

| Monomer Unit | Abbreviation | Molar Percentage (%) |

|---|---|---|

| 3-Hydroxybutyrate | 3HB | 6.0% |

| 3-Hydroxyhexanoate | 3HHx | 8.5% |

| 3-Hydroxyoctanoate | 3HO | 39.8% |

| 3-Hydroxydecanoate | 3HD | 33.6% |

| 3-Hydroxy-5-cis-dodecenoic acid | 3HdDe | 5.6% |

| 3-Hydroxydodecanoic acid | 3HdD | 6.5% |

Data sourced from a study on Pseudomonas sp. B14-6. mdpi.com

Regulation of PHA Synthesis by this compound Precursors

The synthesis of mcl-PHAs, and thus the incorporation of this compound, is tightly regulated by the metabolic pathways that supply the monomer precursors. nih.gov The availability and type of carbon source are primary factors influencing which biosynthetic route is activated. nih.gov There are two main pathways that provide (R)-3-hydroxyacyl-CoA precursors for mcl-PHA synthesis: the β-oxidation of fatty acids and the de novo fatty acid biosynthesis pathway. nih.govnih.gov

When bacteria are fed with carbon sources structurally related to the monomer, such as decanoic acid or other fatty acids, the β-oxidation pathway is the primary route for generating precursors. frontiersin.org In this pathway, the fatty acid is shortened by one acetyl-CoA unit in each cycle, producing various (R)-3-hydroxyacyl-CoA intermediates that can be channeled into PHA synthesis. nih.govnih.gov The enzyme (R)-enoyl-CoA hydratase (PhaJ) plays a crucial role in producing the correct (R)-isomer of the 3-hydroxyacyl-CoA required by the PHA synthase enzyme. nih.govfrontiersin.org

Conversely, when grown on unrelated carbon sources like sugars (e.g., glucose, fructose) or glycerol, bacteria utilize the de novo fatty acid biosynthesis pathway. researchgate.netnih.gov In this route, acetyl-CoA is used to build longer acyl chains. An intermediate of this pathway, (R)-3-hydroxyacyl-acyl carrier protein (ACP), is converted into (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis. nih.gov This conversion is facilitated by the enzyme (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG), which provides a critical link between fatty acid synthesis and mcl-PHA production. frontiersin.orgnih.gov Therefore, the regulation of these interconnected pathways, dictated by the available nutrients, determines the rate of synthesis and the monomeric composition of the resulting mcl-PHA.

Depolymerization Mechanisms of PHAs Yielding this compound

Under conditions where carbon sources become limited, bacteria can mobilize their stored PHA granules for carbon and energy. This process involves the enzymatic depolymerization of the polymer back into its constituent monomers. researchgate.netfrontiersin.org The primary enzymes responsible for this breakdown are PHA depolymerases (PhaZ). frontiersin.org This intracellular depolymerization can be harnessed to produce chiral (R)-3-hydroxyalkanoic acids. nih.gov

The in-vivo depolymerization process can be influenced by environmental conditions, particularly pH. nih.gov Studies have shown that shifting the pH of the cellular environment can trigger the activity of intracellular PHA depolymerases, leading to the release of monomers. For example, research on Pseudomonas putida has demonstrated that adjusting the pH can lead to the efficient breakdown of accumulated mcl-PHA. In one study using Pseudomonas putida Bet001, a depolymerization yield of 98% for this compound (R3HD) was achieved by incubating the PHA-rich cells in a Tris-HCl buffer at pH 9. nih.gov This highlights a controlled mechanism for recovering valuable chiral monomers like this compound directly from microbial biomass.

Table 2: Yield of (R)-3-Hydroxyalkanoic Acids from in-vivo Depolymerization in Pseudomonas putida Bet001

| Monomer Released | Abbreviation | Depolymerization Yield (%) |

|---|---|---|

| (R)-3-Hydroxyhexanoic acid | R3HHx | 69% |

| (R)-3-Hydroxyoctanoic acid | R3HO | 54% |

| This compound | R3HD | 98% |

Data shows the mass of the specific hydroxyalkanoic acid obtained relative to its initial mass within the polymer in P. putida Bet001. nih.gov

Biosynthetic Pathways of mcl-PHAs in Various Microbial Species

The biosynthesis of mcl-PHAs, including polymers containing this compound, is a widespread capability among many bacterial species, especially within the genus Pseudomonas, such as P. putida, P. aeruginosa, and P. oleovorans. researchgate.netnih.gov As previously noted, two primary metabolic routes supply the necessary (R)-3-hydroxyacyl-CoA monomers to the PHA synthase for polymerization. nih.gov

De Novo Fatty Acid Biosynthesis: This pathway is active when microorganisms are grown on non-related carbon sources like carbohydrates (e.g., glucose, gluconate). researchgate.netnih.gov The central metabolic intermediate, acetyl-CoA, is converted through a series of steps into (R)-3-hydroxyacyl-ACP. The enzyme PhaG then transforms this intermediate into (R)-3-hydroxyacyl-CoA, making it available for the PHA synthase. frontiersin.orgnih.gov This pathway allows for the production of mcl-PHAs from inexpensive and readily available feedstocks.

β-Oxidation of Fatty Acids: When the carbon source consists of fatty acids (e.g., octanoate, decanoate), the β-oxidation cycle is the main metabolic pathway for generating PHA precursors. nih.govnih.gov Fatty acids are converted to acyl-CoA, which enters the cycle. The enzyme enoyl-CoA hydratase (PhaJ) is key to this process, as it converts the 2-enoyl-CoA intermediate into the (R)-3-hydroxyacyl-CoA substrate required by PHA synthase. nih.gov The monomer composition of the resulting polymer often directly reflects the chain length of the fatty acid substrate and its shortened derivatives from the β-oxidation cycles. nih.gov

A diverse range of microorganisms, including species of Bacillus, Cupriavidus, and Azotobacter, are also known to produce PHAs. mdpi.com However, fluorescent pseudomonads are particularly noted for their efficiency in producing mcl-PHAs from various substrates. koreascience.krwestminster.ac.uk The specific monomers incorporated, including this compound, depend on the substrate specificity of the PHA synthase and the active metabolic pathways within the particular microbial species. mdpi.com

Table 3: Key Biosynthetic Pathways for mcl-PHA Synthesis

| Pathway | Primary Carbon Source | Key Intermediate | Key Enzyme | Example Microorganisms |

|---|---|---|---|---|

| De Novo Fatty Acid Synthesis | Sugars (Glucose, Fructose) | (R)-3-hydroxyacyl-ACP | PhaG | Pseudomonas putida, Pseudomonas aeruginosa |

Biological Activities and Physiological Functions of R 3 Hydroxydecanoic Acid

Antimicrobial Properties of (R)-3-Hydroxydecanoic Acid

This compound exhibits broad-spectrum antimicrobial capabilities, showing efficacy against a variety of bacterial and fungal organisms. This activity is a key aspect of its biological relevance.

Research has confirmed the antibacterial activity of this compound against Gram-positive cocci, including species of Staphylococcus and Streptococcus nih.gov. While specific minimum inhibitory concentration (MIC) data is limited in available literature, its efficacy against these organisms is noted. Additionally, studies on related decanoic acid derivatives have suggested greater effectiveness against Gram-negative bacteria compared to Gram-positive strains, indicating a broad potential spectrum of activity researchgate.net.

Table 1: Documented Antibacterial Activity of this compound

| Bacterial Type | Organism | Efficacy Noted |

|---|---|---|

| Gram-Positive | Staphylococcus sp. | Yes nih.gov |

The compound has demonstrated significant antifungal properties against a range of molds and yeasts researchgate.netnih.gov. Studies have established that racemic mixtures of 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, show inhibitory activity with MICs for total growth inhibition typically falling between 10 and 100 µg/ml nih.gov. This makes it a potent agent against various fungal species.

Table 2: Antifungal Spectrum of 3-Hydroxydecanoic Acid

| Organism Type | Species | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Mold | Aspergillus fumigatus | 10 - 100 nih.gov |

| Mold | Aspergillus nidulans | 10 - 100 nih.gov |

| Mold | Penicillium roqueforti | 10 - 100 nih.gov |

| Mold | Penicillium commune | 10 - 100 nih.gov |

| Yeast | Kluyveromyces marxianus | 10 - 100 nih.gov |

| Yeast | Pichia anomala | 10 - 100 nih.gov |

The primary mechanism behind the antifungal effect of this compound is believed to involve its interaction with the fungal cell membrane. The molecule likely integrates into the membrane, which leads to an increase in permeability researchgate.net. This disruption of the membrane's integrity causes the leakage of essential cellular components, ultimately resulting in the disintegration of the fungal cell researchgate.net.

Role in Plant Immunity and Pathogen Recognition

Beyond its direct antimicrobial effects, this compound is a key signaling molecule in plant immunology, recognized by specific receptors to trigger a defensive state known as pattern-triggered immunity (PTI).

Plants utilize cell-surface immune receptors to detect molecular signatures indicative of potential pathogens nih.gov. The S-domain-type receptor-like kinase (SD-RLK) known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) in Arabidopsis thaliana functions as a pattern recognition receptor that specifically senses medium-chain 3-hydroxy fatty acids, including this compound nih.govresearchgate.net.

The perception of this compound by the LORE receptor initiates an immune signaling cascade, activating pattern-triggered immunity (PTI) nih.govnih.govresearchgate.net. Free this compound has been identified as the most potent immune elicitor for the LORE receptor nih.gov. A critical step in this activation process is the homomerization of the LORE receptor, which is essential for inducing the immune signal nih.govresearchgate.net. This binding and subsequent receptor dimerization triggers downstream defense responses, preparing the plant to counter potential infections nih.govresearchgate.netembopress.org.

The ability of this compound to activate plant innate immunity has significant implications for developing sustainable agricultural practices. By priming or stimulating the plant's own defense systems, these compounds can enhance resistance to bacterial and other pathogenic infections nih.gov.

Research has shown that this compound can function as a plant growth regulator. In studies on wheat (Triticum aestivum L.), its application enhanced seedling development, promoted tiller formation, and ultimately led to yield improvements ranging from 9.6% to 20.7% nih.gov. This suggests that the compound not only boosts defense but also positively influences plant growth and productivity nih.gov. Furthermore, priming transgenic tomato plants expressing the LORE receptor with this compound has been shown to activate a comprehensive and systemic defense mechanism against a variety of diseases nih.gov.

The use of such natural elicitors represents a promising alternative to conventional pesticides, offering a method to enhance crop resilience that is environmentally sustainable nih.govfrontiersin.org. As a component of rhamnolipids, which are also known to stimulate crop immunity, this compound is a key molecule in the development of novel, eco-friendly elicitors for crop management frontiersin.org.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Decanoic acid |

Involvement in Intercellular Signaling and Quorum Sensing in Bacteria

This compound, a medium-chain 3-hydroxy fatty acid (mc-3-OH-FA), plays a significant role in intercellular and inter-kingdom signaling, particularly between bacteria and plants. While not a canonical autoinducer for bacterial quorum sensing in the same vein as N-acylhomoserine lactones (AHLs), it functions as a microbe-associated molecular pattern (MAMP). MAMPs are molecules produced by microbes that are recognized by the innate immune systems of higher organisms.

Bacteria, such as Pseudomonas species, produce and release 3-hydroxydecanoic acid (3-HDA). This molecule can be detected by plants, triggering a defense response known as pattern-triggered immunity (PTI). In the model plant Arabidopsis thaliana, the S-domain receptor-like kinase known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) acts as a pattern recognition receptor (PRR) that specifically senses mc-3-OH-FAs, including this compound. This recognition activates the LORE-dependent immunity pathway, enhancing the plant's resistance to pathogenic bacteria. This signaling mechanism demonstrates that this compound is a key chemical cue in the communication between bacteria and their plant hosts, effectively alerting the plant to the microbial presence.

Ecological Roles in Defensive Secretions of Organisms

This compound and related fatty acids have been identified as components of defensive secretions in the animal kingdom, contributing to protection against predators or microbial threats. One notable example, though outside the arachnid class, is its presence in the secretions of South African leaf-cutting ants, where it exhibits broad-spectrum antifungal activity researchgate.net. The mechanism of action often involves the integration of the fatty acid into the cell membranes of fungi, which increases membrane permeability and causes the leakage of essential cellular components, ultimately leading to cell death researchgate.net. This highlights its ecological function as a potent chemical defense agent.

Harvestmen (Order Opiliones) are well-known for their chemical defense mechanisms, employing a pair of repugnatorial glands that release volatile compounds to deter predators danielproudlab.comproceedings.science. However, extensive chemical analyses of these secretions across various harvestmen families, such as the Gonyleptidae, reveal a chemical profile dominated by other classes of compounds.

The primary components identified in the defensive secretions of many harvestmen species are substituted 1,4-benzoquinones and phenols danielproudlab.comresearchgate.netresearchgate.netnih.gov. For instance, studies on the neotropical harvestman Goniosoma longipes identified 2,3-dimethyl-1,4-benzoquinone and 2-ethyl-3-methyl-1,4-benzoquinone as the active defensive agents researchgate.netnih.gov. These compounds have proven effective at repelling various predators, including ants and spiders researchgate.netnih.gov. Based on current scientific literature, this compound has not been identified as a component of the defensive secretions of harvestmen. Their defense relies on the distinct chemistry of quinones and phenols rather than 3-hydroxy fatty acids.

Metabolic Significance in Eukaryotic Systems

This compound is a primary metabolite that is found across all eukaryotic kingdoms, from yeast to humans. As a primary metabolite, it is directly involved in the normal growth, development, and reproduction of an organism. Its fundamental role is linked to fatty acid metabolism. Specifically, it is an intermediate in the fatty acid biosynthesis pathway, a crucial process for building more complex lipids required for energy storage, cell membrane structure, and signaling molecules.

In vertebrates, this compound is a naturally occurring molecule involved in lipid metabolism. It is an intermediate in the beta-oxidation of fatty acids, although the accumulation of medium- and long-chain 3-hydroxy fatty acids can be indicative of certain metabolic disorders. For example, elevated levels of these compounds in tissues and fluids can be associated with inherited defects in mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In such conditions, the accumulation of these metabolites is linked to pathologies like cardiomyopathy. This suggests that while it is a normal part of metabolism, its concentration is tightly regulated, and imbalances can have significant physiological consequences.

This compound has been detected in various biological samples and organisms, underscoring its widespread presence in nature. Its detection can serve as a biomarker for metabolic processes or for the consumption of certain foods. Methodologies such as gas chromatography-mass spectrometry (GC-MS) are employed for its identification and quantification in complex biological matrices.

Table 1: Detection of this compound in Eukaryotic Organisms and Fluids

| Category | Organism/Fluid | Context of Detection |

| Vertebrates | Domestic pig (Sus scrofa domestica) | Detected in tissues, potential biomarker for food consumption. |

| Chicken (Gallus gallus) | Detected in tissues, potential biomarker for food consumption. | |

| Anatidae (Ducks, Geese) | Detected in tissues, potential biomarker for food consumption. | |

| Biological Fluids | Human Blood Serum | Quantified as part of metabolic profiling. |

| Mouse Serum | Detected in studies related to metabolic changes in disease models. |

Advanced Synthetic Methodologies for R 3 Hydroxydecanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis pathway. One notable approach for producing (R)-3-Hydroxydecanoic acid involves the use of lipases for enantioselective reactions.

This strategy can begin with the condensation of acrolein and tert-butyl acetate (B1210297) to produce racemic tert-butyl 3-hydroxypent-4-enoate. nih.govresearchgate.net Following this chemical step, a biocatalytic process is employed. The PS Amano lipase (B570770) facilitates an enantioselective acetylation of the racemic mixture. nih.govfrontiersin.orgresearchgate.net This enzymatic resolution allows for the separation of the desired enantiomer, which can then be carried forward through further chemical steps, such as cross-metathesis, to yield the target this compound. nih.govfrontiersin.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. Current synthesis methods for the fatty acid moiety of rhamnolipids are often complex and not aligned with these principles, creating challenges for industrial-scale application. frontiersin.org In contrast, newer strategies focus on renewable starting materials and environmentally friendly reaction conditions.

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. youtube.com A novel and green synthetic pathway for this compound utilizes levoglucosenone (B1675106) as a starting material. nih.govfrontiersin.orgresearchgate.net Levoglucosenone is a chiral, bio-sourced synthon that can be obtained from the catalytic aerobic fast pyrolysis of cellulosic wastes. nih.govresearchgate.net This positions cellulose (B213188), an abundant biopolymer, as the ultimate renewable feedstock for the synthesis. The use of levoglucosenone is advantageous due to the preservation of natural chiral centers from cellulose and the presence of versatile functionalities (an α,β-unsaturated ketone and a masked aldehyde) that enable a wide range of synthetic transformations. nih.govresearchgate.net

Developing environmentally benign reaction pathways involves avoiding toxic reagents and solvents and improving atom economy. The synthesis of this compound from levoglucosenone is an efficient seven-step pathway that includes key reactions like a Michael addition, a Baeyer–Villiger oxidation, a Bernet–Vasella reaction, and a cross-metathesis homologation. nih.govfrontiersin.orgresearchgate.net

This modern approach stands in contrast to older methods that required toxic solvents like methanol (B129727) and chloroform (B151607) and involved atom-consuming protection and deprotection sequences. researchgate.net The greener pathway consciously replaces hazardous solvents; for example, toxic diethyl ether is substituted with cyclopentyl methyl ether (CPME), which features a higher boiling point and a lower tendency for peroxide formation. frontiersin.org Furthermore, other solvents used in the process, such as acetone (B3395972) and ethyl acetate, can also be produced from renewable feedstocks. frontiersin.org

| Parameter | Traditional Synthesis (e.g., HASP method) researchgate.net | Green Synthesis from Levoglucosenone nih.govfrontiersin.org |

| Starting Material | Petroleum-based precursors | Cellulose-derived Levoglucosenone (Renewable) |

| Solvent Use | Utilizes toxic solvents like methanol and chloroform | Employs greener solvents like CPME; avoids halogenated solvents |

| Key Features | Requires independent synthesis for each analog; atom-consuming protection steps | Flexible pathway for analog synthesis; avoids many protection steps |

| Stereochemistry Control | Often requires separate enantioselective steps | Utilizes inherent chirality of starting material |

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, which is crucial for designing new and more potent molecules. The synthetic methodologies developed for this compound are often designed with the flexibility to produce a variety of analogs for such studies. nih.govresearchgate.net

The synthetic pathway starting from levoglucosenone can be adapted to efficiently provide a library of analogs. nih.govresearchgate.net For instance, the use of cross-metathesis as a key step allows for the elongation of the fatty acid chain, enabling the introduction of various chain lengths from a common precursor. nih.govfrontiersin.org This is particularly relevant as research has shown that the carbon chain length of (R)-3-hydroxyalkanoic acids (R3HAs) significantly affects their biological function. In one study, R3HAs with 9 and 10 carbons were found to be the most effective at improving the anti-cancer activity of a conjugated peptide. nih.gov This ability to systematically vary the structure is a powerful tool for optimizing the desired biological activity.

| Reaction Step | Purpose in the Synthesis from Levoglucosenone nih.govresearchgate.net |

| Michael Addition | Initial C-C bond formation and introduction of a side chain. |

| Baeyer–Villiger Oxidation | Ring expansion and formation of a lactone intermediate. |

| Bernet–Vasella Reaction | Ring opening of the carbohydrate-derived intermediate. |

| Cross-Metathesis | Homologation step to achieve the desired C-10 fatty acid chain length. |

Analytical and Characterization Techniques in R 3 Hydroxydecanoic Acid Research

Chromatographic Methods for Separation and Quantification

Chromatography is an indispensable tool for isolating (R)-3-hydroxydecanoic acid from complex matrices and for quantifying its presence. Various chromatographic methods are utilized, each offering specific advantages for purity and enantiomeric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is often necessary to increase volatility, typically by converting the carboxylic acid and hydroxyl groups into less polar esters and ethers, such as trimethylsilyl (B98337) (TMS) derivatives foodb.catheses.cz.

Once derivatized, the compound is separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. In the electron impact (EI) mass spectrum of 3-hydroxydecanoic acid, the molecular ion ([M]⁺) is often weak, appearing at a mass-to-charge ratio (m/z) of 188 researchgate.net. The most significant fragmentation involves an alpha-cleavage at the C3 position, resulting in a prominent base ion at m/z 89 researchgate.net. Another characteristic fragment, arising from a McLafferty rearrangement, can be observed at m/z 60, though it is typically of moderate intensity researchgate.net. GC-MS analysis is routinely used to assess the purity of this compound by detecting and identifying any potential contaminants.

| Ion Type | m/z (Mass-to-Charge Ratio) | Origin/Description | Reference |

|---|---|---|---|

| Molecular Ion ([M]⁺) | 188 | Represents the intact molecule. Often weak in intensity. | researchgate.net |

| Base Peak (α-cleavage) | 89 | Results from cleavage at the C3 position of the molecule. | researchgate.net |

| McLafferty Rearrangement Ion | 60 | A characteristic rearrangement fragment of moderate intensity. | researchgate.net |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers a significant advantage for analyzing this compound as it typically does not require a derivatization step, allowing for direct quantification mdpi.comresearchgate.net. This technique couples the separation power of liquid chromatography with the high mass accuracy and sensitivity of HRMS.

In studies analyzing free fatty acids in complex samples like royal jelly, LC-HRMS methods have been developed to separate and quantify 3-hydroxydecanoic acid from its isomers, such as 10-hydroxydecanoic acid mdpi.comresearchgate.net. A typical method might use a C18 column with a gradient elution program involving water and an organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol) mdpi.com. In one such method, 3-hydroxydecanoic acid was shown to elute at a retention time of 3.25 minutes, well-separated from its isobaric counterpart mdpi.comresearchgate.net. The high resolution of the mass spectrometer allows for the determination of the compound's elemental composition with high confidence, further confirming its identity.

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase, such as C18 | mdpi.com |

| Mobile Phase | Gradient elution with water and organic solvents (e.g., acetonitrile, isopropanol) | mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) is common for fatty acids | mdpi.comresearchgate.net |

| Example Retention Time | 3.25 minutes (under specific method conditions) | mdpi.comresearchgate.net |

Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often specific to one enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the definitive method for this purpose.

The principle of chiral separation involves the differential interaction of the R- and S-enantiomers with the CSP, leading to different retention times chiralpedia.com. For acidic compounds like this compound, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are highly effective chiraltech.com. These phases work by forming transient diastereomeric ion pairs between the analyte and the chiral selector on the stationary phase chiraltech.com. While specific application notes for this compound are not detailed, studies on analogous compounds provide a clear precedent. For instance, in the chiral separation of 3-hydroxyhexadecanoyl-CoA, the (R)-enantiomer was observed to have a shorter retention time than the (S)-enantiomer on a chiral column nih.gov. This allows for the accurate quantification of each enantiomer and the determination of the enantiomeric excess (e.e.) of the (R)-form.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum shows characteristic signals for the different protons in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the 10-12 ppm region libretexts.org. Protons on the carbon adjacent to the carbonyl group (C2) typically resonate around 2-3 ppm libretexts.org. In a related compound, methyl 3-hydroxyoctadecanoate, the proton on the hydroxyl-bearing carbon (C3) appears as a multiplet, while the adjacent C2 protons are split into two distinct signals due to their diastereotopic nature aocs.org.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range libretexts.org. The carbon bearing the hydroxyl group (C3) and the alpha-carbon (C2) will also have distinct chemical shifts that confirm the 3-hydroxy substitution pattern.

| Atom | Nucleus | Typical Chemical Shift (ppm) | Description | Reference |

|---|---|---|---|---|

| Carboxylic Acid Proton | ¹H | 10 - 12 | Broad singlet, deshielded. | libretexts.org |

| C2 Protons (-CH₂-COOH) | ¹H | 2 - 3 | Adjacent to carbonyl group. May appear as diastereotopic signals. | libretexts.orgaocs.org |

| C3 Proton (-CH(OH)-) | ¹H | ~4 | Proton on the carbon with the hydroxyl group. Appears as a multiplet. | aocs.org |

| Carboxyl Carbon (C1) | ¹³C | 160 - 180 | Deshielded carbonyl carbon. | libretexts.org |

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a vital technique for confirming the molecular weight and structure of this compound. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the accurate determination of its molecular weight.

Analysis is commonly performed in negative ion mode, where the molecule is detected as the deprotonated species, [M-H]⁻, at an m/z of 187.2 mdpi.comresearchgate.netnih.gov. In positive ion mode, the protonated molecule, [M+H]⁺, can be observed at m/z 189.1 nih.gov. Tandem MS (MS/MS) involves selecting this precursor ion and subjecting it to fragmentation. The resulting fragment ions provide structural information. For the [M-H]⁻ ion of 3-hydroxydecanoic acid, characteristic product ions are observed at m/z 59.1 and 141.2, which help to distinguish it from its isomers and confirm the position of the hydroxyl group mdpi.comresearchgate.netnih.gov.

Method Development and Validation for Trace Analysis in Biological Matrices

The accurate quantification of this compound at trace levels in complex biological matrices such as plasma, serum, or tissue is fundamental for understanding its physiological and pathological roles. nih.gov The development of sensitive and selective analytical methods is challenging due to the low concentrations of the analyte and the presence of interfering endogenous compounds. Consequently, robust method development and rigorous validation are imperative to ensure the reliability and accuracy of the obtained data. The most common and powerful techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Method Development

The development process involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Emerging Applications of R 3 Hydroxydecanoic Acid in Scientific Disciplines

Pharmaceutical and Biomedical Applications

(R)-3-Hydroxydecanoic acid has garnered significant attention in the pharmaceutical and biomedical fields due to its versatile chemical structure and biological activities. It serves as a valuable precursor for various therapeutically active compounds and shows promise in advanced drug delivery systems and anti-cancer research.

Precursor for Antibiotics and Other Therapeutically Active Compounds

This compound and other (R)-3-hydroxyalkanoic acids (R-3HAs) are crucial chiral building blocks in the synthesis of a wide array of valuable compounds, including pharmaceuticals and antibiotics nih.gov. These bacterially derived natural monomers are recognized as key precursors for the synthesis of sophisticated chemical compounds with immense promise across various industries nih.gov. The structural features of R-3HAs, containing a chiral center and easily modifiable hydroxyl and carboxyl groups, make them valuable starting materials for the chemical synthesis of vitamins, pheromones, and aromatics.

Research has demonstrated the antibacterial activity of this compound against Gram-positive cocci such as Staphylococcus and Streptococcus nih.gov. Its related compounds, including octanoic acid, pelargonic acid, and decanoic acid, have also exhibited similar activity nih.gov. Furthermore, medium-chain-length R-3HAs have been identified as antimicrobial agents nih.gov.

The application of R-3HAs extends to the synthesis of sugar fatty acid esters (SFAEs), which have shown cytotoxic and antimetastatic properties against cancer cells nih.gov. The specific type of R-3HA linked to the sugar has a profound influence on the biological characteristics of the resulting SFAE nih.gov.

A summary of therapeutically active compounds derived from or enhanced by (R)-3-hydroxyalkanoic acids is presented below.

| Derivative/Application | Therapeutic Area | Key Findings |

| Sugar Fatty Acid Esters (SFAEs) | Oncology | Exhibit cytotoxic and antimetastatic attributes against cancer cells. The biological activity is influenced by the type of R-3HA used nih.gov. |

| DP18 Peptide Conjugates | Oncology | Conjugation with (R)-3-hydroxyalkanoic acids, particularly those with 9 and 10 carbons, enhances the anti-cancer efficacy of the D-peptide DP18 nih.gov. |

| Myrmicacin (R-3-hydroxydecanoic acid) | Antimicrobial | Shows antibacterial activity against Gram-positive cocci nih.gov. Originally identified from ant secretions, it was found to prevent the germination of fungal spores nih.gov. |

Application in Drug Delivery Systems and Nanocarriers

The unique properties of polyhydroxyalkanoates (PHAs), which are biopolymers composed of (R)-3-hydroxyalkanoic acid monomers, make them suitable for applications in drug delivery systems and as nanocarriers. PHAs are biodegradable and biocompatible, making them excellent candidates for creating devices for therapeutic applications nih.govencyclopedia.pub.

Medium-chain-length PHAs (mcl-PHAs), which include (R)-3-hydroxydecanoate as a monomer, are particularly advantageous due to their flexibility and elastomeric properties encyclopedia.pubfrontiersin.org. These characteristics make them suitable for producing nanoparticles and drug scaffolds nih.govencyclopedia.pub. The use of PHAs in drug delivery can accelerate tissue regeneration and reduce microbial infections when combined with therapeutic agents nih.govencyclopedia.pub.

PHA-based nanocarriers can be formulated into various structures, such as nanoparticles and nanofibers, to encapsulate and deliver drugs in a controlled manner nih.govmdpi.com. These systems can improve the efficacy, biodistribution, and biocompatibility of the transported drugs mdpi.com. The ability to fabricate three-dimensional, porous scaffolds from PHAs also allows for the localized and sustained release of therapeutic agents directly at the site of tissue regeneration mdpi.comrsc.org.

Potential in Anti-Cancer Research

This compound has demonstrated significant potential in anti-cancer research, primarily through its conjugation with anti-cancer peptides. Research has shown that attaching (R)-3-hydroxyalkanoic acids to a short anti-cancer peptide, DP18L, enhances its anti-cancer activity nih.gov.

The degree of enhancement of the peptide's anti-cancer activity is dependent on the carbon chain length of the (R)-3-hydroxyalkanoic acid nih.gov. Studies have found that R-3HAs with 9 and 10 carbons, such as this compound, are the most effective at improving the activity of the DP18L peptide nih.govnih.gov. This enhancement is attributed to the accelerated assimilation of the peptide into malignant cells following conjugation nih.gov.

The conjugation of this compound not only enhances the biological activity but can also influence the structure of the anti-cancer peptide. For instance, conjugation of various R-3HAs to a variant of the DP18L peptide, DP17L, restored its alpha-helix content to levels comparable to the more active DP18L nih.gov.

As a further step in exploring its synthetic potential, this compound has been chemically converted to (±)3-chlorodecanoic acid. When conjugated to the DP18L peptide, this derivative showed improved antiproliferative activity against MiaPaCa pancreatic cancer cells nih.gov.

Applications in Biomaterials and Biopolymer Research

This compound is a fundamental monomer for the production of a class of biodegradable polymers known as polyhydroxyalkanoates (PHAs). These biopolymers are gaining importance as sustainable alternatives to conventional plastics and have significant applications in the development of biomaterials for medical purposes.

Role in Biodegradable Plastics and Biopolymer Production

This compound is the predominant monomer in medium-chain-length poly(3-hydroxyalkanoate) (mcl-PHA) polymers produced by various bacteria, such as Pseudomonas putida caymanchem.com. These microorganisms synthesize PHAs as intracellular energy reserves under specific nutrient-limiting conditions encyclopedia.pubresearchgate.net.

PHAs are considered environmentally friendly alternatives to petroleum-based plastics due to their biodegradability and bio-based origin researchgate.net. They can be processed into various forms and have properties that make them suitable for a wide range of applications. Mcl-PHAs, in particular, are noted for their flexibility and elastomeric properties, which differ from the more rigid short-chain-length PHAs frontiersin.org.

The production of PHAs involves bacterial fermentation, where the carbon source provided to the microorganisms influences the type of monomers incorporated into the polymer chain researchgate.net. This compound is a key component that contributes to the desirable properties of mcl-PHAs.

A comparison of different PHA types and their properties is provided in the table below.

| PHA Type | Monomer Composition | Key Properties |

| Short-chain-length PHA (scl-PHA) | e.g., 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV) | Rigid, low impact resistance, high crystallinity nih.govfrontiersin.org. |

| Medium-chain-length PHA (mcl-PHA) | e.g., (R)-3-hydroxydecanoate, 3-hydroxyhexanoate, 3-hydroxyoctanoate | Flexible, elastomeric, low tensile strength, higher elongation at break frontiersin.org. |

| Copolymers | e.g., P(3HB-co-3HV), P(3HHx-co-3HO) | Properties can be tailored by varying the monomer composition to improve flexibility and toughness nih.govfrontiersin.org. |

Development of Materials for Tissue Engineering

Polyhydroxyalkanoates (PHAs), due to their biodegradability, biocompatibility, and suitable mechanical properties, are increasingly being investigated for applications in tissue engineering nih.govencyclopedia.pubmdpi.com. These biopolymers can be fabricated into three-dimensional, porous scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation mdpi.com.

The degradation products of PHAs, which are (R)-3-hydroxyalkanoic acids, are generally non-toxic and can be metabolized by the body frontiersin.orgmdpi.com. This biocompatibility is a crucial factor for their use in medical applications. For instance, 3-hydroxybutyrate, a common PHA monomer, is a natural metabolite in the human body frontiersin.orgmdpi.com.

Mcl-PHAs, containing monomers like (R)-3-hydroxydecanoate, offer advantages for soft tissue engineering due to their flexibility and elasticity nih.govfrontiersin.org. Copolymers such as poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (PHBHHx) have been successfully used to fabricate scaffolds for bone tissue engineering using techniques like additive manufacturing nih.govnih.govresearchgate.net. These scaffolds have shown good cell proliferation and differentiation of pre-osteoblast cell lines nih.govresearchgate.net.

The versatility of PHAs allows for their use in regenerating various tissues, including bone, cartilage, blood vessels, and skin nih.govencyclopedia.pubresearchgate.net. PHA-based scaffolds can also be used as drug delivery systems to promote tissue regeneration and prevent infections nih.govencyclopedia.pub.

Agricultural Applications as Bio-Pesticides and Crop Protection Agents

This compound is gaining significant attention in sustainable agriculture for its potential as a bio-pesticide and crop protection agent. This medium-chain fatty acid, naturally produced by various bacteria, can enhance plant resistance against pathogens. Its application aligns with the growing demand for environmentally friendly alternatives to conventional chemical pesticides.

The compound functions not by directly killing pests or pathogens in all cases, but primarily by activating the plant's own defense systems. Research has shown that this compound and related molecules possess antifungal and antibacterial properties. For instance, this compound has demonstrated broad-spectrum antifungal activity against various fungal species. Its mechanism of action is thought to involve the disruption of fungal cell membranes, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. This dual-action capability—both direct antimicrobial activity and indirect defense activation—makes it a versatile tool for crop protection.

Elicitation of Plant Immune Responses

The primary mechanism through which this compound protects crops is by acting as an elicitor, a molecule that triggers a state of heightened immunity in plants. scispace.comresearchgate.netnih.gov It functions as a microbe-associated molecular pattern (MAMP), which plants have evolved to recognize as a signal of microbial presence, prompting a defense response. researchgate.net

The perception of this compound in plants, particularly in the model organism Arabidopsis thaliana, is mediated by a specific S-domain receptor-like kinase known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE). foodb.ca The binding of medium-chain 3-hydroxy fatty acids, with this compound being especially potent, to the LORE receptor initiates a signaling cascade that activates Pattern-Triggered Immunity (PTI). foodb.canih.gov This activation leads to a comprehensive and systemic defense mechanism, enhancing the plant's resistance to a broad spectrum of diseases. nih.gov

Research has demonstrated the practical application of this immune response. For example, priming transgenic tomato plants expressing the Arabidopsis LORE receptor with this compound has been shown to activate robust defense mechanisms. nih.gov This pre-treatment enhances resistance against various pathogens, including bacteria like Pseudomonas syringae and oomycetes such as Phytophthora infestans. foodb.ca The ability to induce systemic resistance suggests that this compound could be used as a biostimulant to prepare crops for potential pathogen attacks, representing a promising strategy in modern disease management. foodb.canih.gov

Table 1: Research Findings on this compound as a Plant Immune Elicitor

| Plant Model | Receptor | Pathogen(s) | Observed Effect |

|---|---|---|---|

| Arabidopsis thaliana | LORE | Bacteria | Effective activation of LORE-dependent immunity and enhanced resistance to bacterial infection. foodb.canih.gov |

Role as a Standard or Biomarker in Metabolic Disorder Research

This compound and its metabolites are significant biomarkers in the diagnosis and study of certain inborn errors of metabolism, specifically fatty acid oxidation (FAO) disorders. The urinary excretion of 3-hydroxy dicarboxylic acids, which are derived from the omega-oxidation of 3-hydroxy fatty acids like 3-hydroxydecanoic acid, is often elevated in individuals with inhibited fatty acid β-oxidation. nih.govnih.gov

In certain conditions, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the body's inability to properly metabolize specific fatty acids leads to an accumulation of intermediates. medlineplus.gov Consequently, elevated concentrations of 3-hydroxydecanoate (B1257068) have been observed in the circulation of children with LCHAD deficiency. researchgate.net The analysis of urinary organic acids is a critical tool for diagnosing these disorders, and the profile of excreted 3-hydroxy dicarboxylic acids can provide valuable diagnostic clues. nih.govmdpi.com For instance, the urinary metabolite 3-hydroxydecanedioic acid (3OHDC10) is a key compound measured in these analyses. nih.gov

Furthermore, the ratios of different urinary 3-hydroxydicarboxylic acids can serve as a more specific indicator to differentiate between various FAO disorders. nih.gov For example, specific patterns in the ratios of C6, C8, C12, and C14 3-hydroxydicarboxylic acids relative to the C10 homolog (3-hydroxydecanedioic acid) can help distinguish LCHAD deficiency from medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov

To ensure the accuracy and reliability of these diagnostic tests, quantitative methods using mass spectrometry are employed. These methods require stable isotope-labeled internal standards for precise measurement of the target analytes. scispace.comnih.govnih.gov While research has detailed the synthesis of deuterated standards for similar compounds like 3-hydroxydodecanedioic acid, the same principle applies to the accurate quantification of 3-hydroxydecanoic acid and its derivatives in biological samples for the diagnosis of metabolic disorders. scispace.comnih.gov

Future Research Directions and Challenges

Elucidation of Undiscovered Biological Roles and Mechanisms

(R)-3-Hydroxydecanoic acid is a primary metabolite found across all eukaryotes, from yeast to humans, and is involved in the fundamental fatty acid biosynthesis pathway. hmdb.ca Despite its ubiquitous nature, a comprehensive understanding of its diverse biological roles is still in its infancy, with literature on the compound being relatively scarce. hmdb.ca

One of the most compelling recent discoveries is its function as a potent elicitor, capable of stimulating the natural immune system in crops. frontiersin.orgnih.gov It is recognized by plants as a microbe-associated molecular pattern (MAMP) or pathogen-associated molecular pattern (PAMP), triggering a defense response. frontiersin.orgnih.gov However, the precise mechanism behind this eliciting property remains largely unsettled. nih.gov Future research is crucial to unveil the specific chemical functions and structural features responsible for this activity, which will likely involve studying analogous molecules to establish clear structure-activity relationships. frontiersin.orgnih.gov

Beyond its role in plants, the compound is also known to have antimitotic properties, inhibiting cell division, and is a known metabolite in Escherichia coli. ebi.ac.uknih.gov Further investigation is needed to explore the mechanisms behind its antimitotic effects and its broader role within microbial metabolism.

Table 1: Known Biological Roles of this compound

| Biological Role | Organism/System | Key Findings |

|---|---|---|

| Metabolite | Eukaryotes (yeast, plants, humans) | Involved in the primary fatty acid biosynthesis pathway. hmdb.ca |

| Elicitor | Plants | Triggers immune responses by being recognized as a MAMP/PAMP. frontiersin.orgnih.gov |

| Antimitotic Agent | General | Inhibits cell division (mitosis). ebi.ac.uknih.gov |

| Bacterial Metabolite | Escherichia coli | Produced during metabolic reactions. ebi.ac.uk |

| Biosurfactant Precursor | Bacteria (e.g., Pseudomonas) | Serves as the fatty acid tail for rhamnolipids. frontiersin.org |

Development of More Efficient and Sustainable Production Systems

A significant hurdle in the widespread application of this compound is the lack of efficient and sustainable production methods. Current methods, both biological and chemical, present considerable challenges.

Bioproduction is often described as cumbersome, suffering from issues with reproducibility and requiring expensive downstream processing for purification. frontiersin.orgnih.govresearchgate.net Chemical synthesis routes are also problematic; they are often complex, employ toxic reagents and solvents, and are not aligned with the principles of green chemistry. frontiersin.orgnih.govresearchgate.net

Future research is intensely focused on overcoming these limitations. One promising green chemistry approach involves a seven-step synthetic pathway starting from cellulose-derived levoglucosenone (B1675106), which circumvents many of the environmental drawbacks of traditional synthesis. frontiersin.orgresearchgate.net Another key area is the advancement of biotechnological production. This includes using recombinant Escherichia coli to produce the acid from non-related carbon sources like glucose and fructose. ebi.ac.ukpolymer.cn An alternative biotechnological strategy involves the controlled in vivo depolymerization of intracellular polyhydroxyalkanoates (PHAs) in bacteria such as Pseudomonas putida, which then secrete the monomeric (R)-3-hydroxyalkanoic acids into the environment for collection. nih.gov The development of these systems is vital for producing fine chemicals like this compound in a commercially viable and environmentally responsible manner. ebi.ac.uk

Table 2: Comparison of Production Strategies for this compound

| Production Method | Advantages | Challenges |

|---|---|---|

| Traditional Chemical Synthesis | Controlled process | Complex, uses toxic reagents, not "green". frontiersin.orgresearchgate.net |

| Bioproduction (Fermentation) | Uses renewable feedstocks | Cumbersome, reproducibility issues, expensive purification. frontiersin.orgresearchgate.net |

| Green Chemical Synthesis | Sustainable starting material (cellulose), avoids toxic reagents. frontiersin.org | Multi-step process, yield optimization needed. frontiersin.orgresearchgate.net |

| Recombinant E. coli | Production from simple, non-related carbon sources. ebi.ac.ukpolymer.cn | Process optimization, scaling up. |

| PHA Depolymerization | Direct production of enantiomerically pure monomers. nih.gov | Control of depolymerization, efficient monomer recovery. nih.gov |

Exploration of Novel Therapeutic and Industrial Applications

The unique properties of this compound make it a precursor to and a component of molecules with significant industrial and therapeutic value. It forms the lipid tail of rhamnolipids, a class of biosurfactants with applications spanning the cosmetic, pharmaceutical, and agricultural sectors. frontiersin.orgresearchgate.net

In agriculture, its role as a plant immune system elicitor presents a groundbreaking opportunity to develop alternatives to conventional pesticides. frontiersin.orgnih.govresearchgate.net In the therapeutic arena, research has shown that conjugating this compound to certain peptides, such as DP18L, significantly enhances their anti-cancer activity. nih.gov The degree of this enhancement is dependent on the carbon chain length of the attached acid, with nine and ten-carbon chains proving most effective. nih.gov Furthermore, synthetic modification of the acid into compounds like (±)3-chlorodecanoic acid has also resulted in improved antiproliferative activity when conjugated to peptides. nih.gov

As a versatile chemical intermediate, it holds potential for the synthesis of other high-value chemicals, including certain antibiotics, vitamins, and aromatics. polymer.cn The industrial applications of its parent compounds, rhamnolipids, are also vast, including use as eco-friendly biosurfactants for oil recovery and as components in cleaning products. frontiersin.org

Addressing Challenges in Enantioselective Synthesis and Purification

Producing this compound in its enantiomerically pure form is a major chemical challenge. The specific (R)-configuration is crucial for its biological activity, and traditional synthetic methods often result in a racemic mixture of both (R) and (S) enantiomers.

The literature describes several synthetic strategies, including the reduction of β-keto esters and Reformatsky reactions, but these often lack the necessary enantioselectivity. mdpi.com A key focus of future research is the development of synthetic routes that can reliably produce the desired enantiomer. One successful strategy is to begin with an inherently chiral molecule, or a "chiral pool" starting material, such as levoglucosenone derived from cellulose (B213188). frontiersin.org This approach allows for the synthesis of the fatty acid with the correct (R)-configuration without the need for complex enantioselective reactions. frontiersin.org Another advanced methodology employs enantioselective organocatalysis to create terminal epoxides as a key intermediate step, ensuring high enantiomeric purity in the final product. mdpi.com

Purification also remains a significant hurdle, particularly for biotechnological production methods that result in complex mixtures. frontiersin.org Effective purification methods are essential for obtaining the high-purity compound required for pharmaceutical and research applications. A reported method for purifying monomers from PHA degradation involves a multi-step process of acidic precipitation, preparative reversed-phase column chromatography, and solvent extraction, which has been shown to achieve a purity of over 95%. nih.gov

Deeper Understanding of Cross-Species Ecological and Metabolic Interactions

This compound is a molecule that facilitates communication and interaction between different species. The most well-documented example is the interaction between bacteria and plants. Bacteria like Pseudomonas produce rhamnolipids containing this compound, which are then recognized by plants as a signal of a potential pathogen, initiating an immune response. frontiersin.orgnih.gov This bacterium-plant interaction is a cornerstone of its potential agricultural applications.

The compound's presence across all eukaryotes points to a deeply conserved and fundamental metabolic role. hmdb.cafoodb.ca Its detection in common food sources such as chicken and pork indicates its integration into the metabolome of these animals. hmdb.cafoodb.ca The compound is also known by the name myrmicacin, which suggests a role in the chemical ecology of ants, possibly in communication or defense, an area ripe for future investigation. hmdb.cafoodb.ca

While its presence in various organisms is established, the specific metabolic pathways and the nature of its interactions between different species are not well understood. Future research should aim to map these cross-species metabolic and ecological networks. For instance, understanding how this molecule is metabolized by gut microbiota and how that, in turn, influences host health is a promising avenue of inquiry, especially in the context of microbe-microbe interactions like cross-feeding within complex ecosystems. nih.gov

Q & A

Q. What synthetic methods are commonly used to produce enantiopure (R)-3-hydroxydecanoic acid, and how do reaction conditions influence yield?

this compound is synthesized via the Reformatsky reaction using octanal and ethyl-2-bromoacetate, followed by saponification with NaOH to yield racemic 3-hydroxydecanoic acid. Enantiopure (R)-isomers are isolated using chiral-phase chromatography . Reaction conditions such as temperature (e.g., 100°C for esterification) and pressure (100 kg/cm² for hydrogenation) critically affect yield, with multistep protocols requiring optimization to minimize side products .

Q. What analytical techniques are recommended to confirm the chirality and purity of this compound?

Chiral gas chromatography (GC) with phases like β-cyclodextrin derivatives is essential for distinguishing (R)- and (S)-enantiomers. Mass spectrometry (MS) coupled with GC (GC-MS) identifies artifacts (e.g., pyrolysis products at high injector temperatures) and confirms molecular integrity via fragmentation patterns (e.g., base peak at m/z 89 for 3-hydroxydecanoic acid) . TLC (hexane/ethyl ether/acetic acid, 70:30:2) and NMR further validate purity (>98%) .

Q. How does this compound function in bacterial systems, particularly in Pseudomonas aeruginosa?

this compound is a key component of rhamnolipids, glycolipid surfactants critical for biofilm formation and virulence in P. aeruginosa. It serves as a precursor in fatty acid biosynthesis, where the phaG gene in Pseudomonas spp. regulates its incorporation into polyhydroxyalkanoates (PHAs) for energy storage . Disruption of phaG reduces rhamnolipid production by ~70%, highlighting its biosynthetic importance .

Q. Why is this compound used as a biomarker for fatty acid oxidation disorders?

Elevated levels of free 3-hydroxy fatty acids in serum correlate with deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Stable isotope dilution-GC/MS quantifies this compound in fibroblast cultures, aiding diagnosis of mitochondrial β-oxidation defects. Sensitivity exceeds 95% in confirmed LCHAD cases .

Advanced Research Questions

Q. How can researchers resolve contradictions in GC-MS data caused by thermal degradation of this compound?

Artifacts (e.g., compound E in Prionostemma secretions) arise from pyrolysis during GC injection. Lowering injector temperatures to ≤250°C and derivatizing with MSTFA (trimethylsilylation) stabilizes the compound, reducing decomposition by >90% . Parallel analysis of authentic standards under identical conditions is mandatory to distinguish artifacts .

Q. What strategies optimize recombinant production of this compound in E. coli?

Overexpression of phaG (encoding (R)-3-hydroxydecanoyl-ACP-CoA transacylase) in E. coli HB101 increases yields to ~1.2 g/L. Knockout of tesB (thioesterase II) prevents hydrolysis of 3-hydroxydecanoyl-CoA, improving accumulation by 3-fold . Fed-batch fermentation with octanoic acid as a precursor enhances titers by 40% .

Q. Why does the (R)-enantiomer dominate in natural biosynthetic pathways, and how does chirality impact biological activity?

Enantiopure this compound is selectively incorporated into PHAs due to stereospecificity of PHA synthases. (S)-isomers are excluded, as shown in Pseudomonas fluorescens depolymerase assays, where (R)-monomers exhibit 10-fold higher binding affinity . Chirality also affects antimicrobial activity: (R)-enantiomers inhibit Candida albicans growth at 50 µg/mL, while (S)-forms are inactive .

Q. What experimental conditions destabilize this compound, and how should storage protocols be modified?

Exposure to moisture or temperatures >25°C accelerates hydrolysis, reducing purity by 15% per month. Storage at -20°C in anhydrous ethanol or chloroform maintains stability for >2 years. Avoid acidic/alkaline conditions (pH <5 or >9), which degrade the compound within hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.